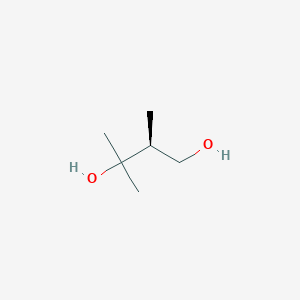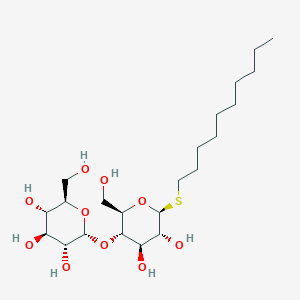
Decil-beta-D-1-tiomaltoprianósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl-beta-D-1-thiomaltopyranoside is a nonionic surfactant known for its ability to solubilize membrane proteins without denaturing them. This compound is particularly useful in biochemical and structural biology studies, where maintaining the native state of proteins is crucial .
Aplicaciones Científicas De Investigación
Decyl-beta-D-1-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of complex molecules and in catalysis.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to interact with biological membranes.
Mecanismo De Acción
Target of Action
Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.
Mode of Action
The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.
Pharmacokinetics
It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.
Result of Action
The primary result of the action of Decyl-beta-D-1-thiomaltopyranoside is the increased solubilization of membrane-bound proteins
Análisis Bioquímico
Biochemical Properties
Decyl-beta-D-1-thiomaltopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization of membrane-bound proteins . It increases solubilization by dissociating protein aggregates
Cellular Effects
It is known to influence cell function by aiding in the extraction and solubilization of membrane-bound proteins
Molecular Mechanism
The molecular mechanism of Decyl-beta-D-1-thiomaltopyranoside involves its interaction with membrane-bound proteins. It aids in the extraction and solubilization of these proteins, thereby influencing their function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl-beta-D-1-thiomaltopyranoside involves the glycosylation of decyl alcohol with a protected thioglucoside donor. The reaction typically employs silver perchlorate as a catalyst and proceeds under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Decyl-beta-D-1-thiomaltopyranoside primarily undergoes substitution reactions due to the presence of the thioglucoside moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various glucopyranoside derivatives .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNXXWNKQOETJ-HYLFJBCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438422 |
Source


|
| Record name | Decyl-beta-D-1-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148565-56-4 |
Source


|
| Record name | Decyl-beta-D-1-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
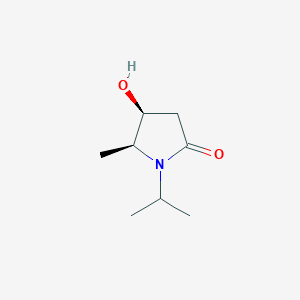
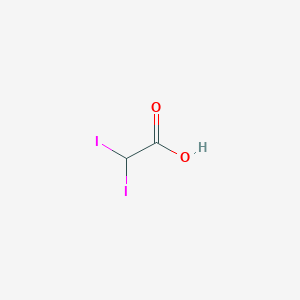

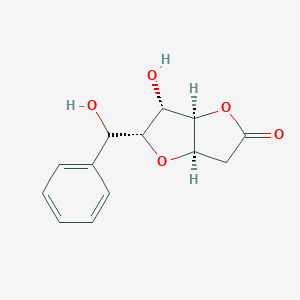
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B141515.png)
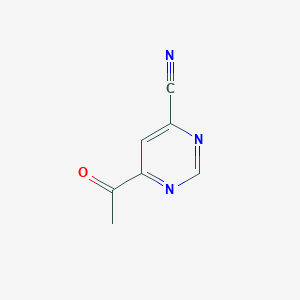
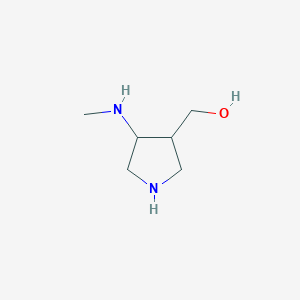

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
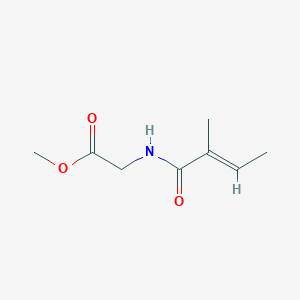
![5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole](/img/structure/B141542.png)

